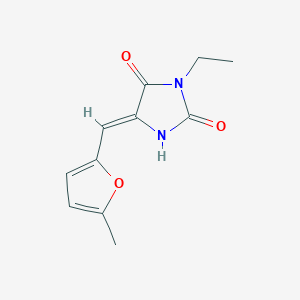![molecular formula C15H14O3S B12871030 1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)
1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone is an organic compound that features a unique structure combining a dioxolane ring, a phenyl group, and a thienyl group
Méthodes De Préparation
The synthesis of 1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone typically involves the reaction of 3-(1,3-dioxolan-2-yl)benzaldehyde with 2-thiophenecarboxylic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and aldehyde.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s stability and reactivity make it useful in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone involves its interaction with specific molecular targets and pathways. The dioxolane ring and phenyl group can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. The thienyl group may also participate in electron transfer reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone can be compared with similar compounds such as:
3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol ester: This compound shares the dioxolane and phenyl groups but differs in its boronic acid functionality, which imparts different reactivity and applications.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: This compound features two dioxolane-phenyl groups connected by a diazene linkage, offering distinct properties and uses.
2-Thiophenecarbonitrile, 5-(1,3-dioxolan-2-yl): This compound has a similar thienyl and dioxolane structure but includes a nitrile group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C15H14O3S |
|---|---|
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
1-[5-[3-(1,3-dioxolan-2-yl)phenyl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C15H14O3S/c1-10(16)13-5-6-14(19-13)11-3-2-4-12(9-11)15-17-7-8-18-15/h2-6,9,15H,7-8H2,1H3 |
Clé InChI |
QZQWJGSGJZPFAD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C3OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)
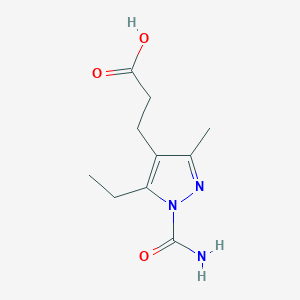

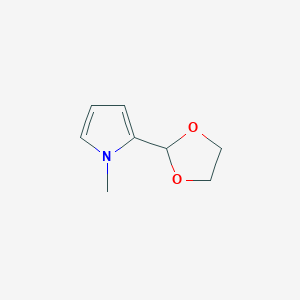
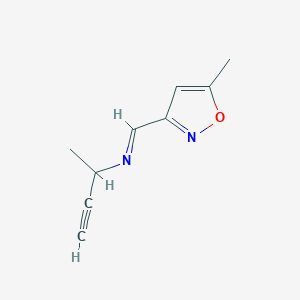

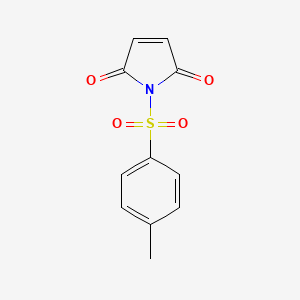
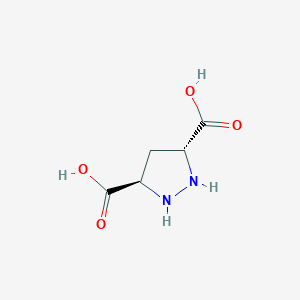
![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)

![(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B12871010.png)
![2-Nitrobenzo[d]oxazol-4-amine](/img/structure/B12871020.png)
